molecular formula C7H9F2NO B2891688 2,2-Difluoro-5-azaspiro[2.5]octan-6-one CAS No. 2243510-19-0

2,2-Difluoro-5-azaspiro[2.5]octan-6-one

Cat. No. B2891688
CAS RN: 2243510-19-0
M. Wt: 161.152
InChI Key: AVSLNZGCOPKPGH-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-azaspiro[2.5]octan-6-one is a chemical compound with the molecular formula C7H9F2NO . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-5-azaspiro[2.5]octan-6-one is 1S/C7H9F2NO/c8-7(9)3-6(7)2-1-5(11)10-4-6/h1-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,2-Difluoro-5-azaspiro[2.5]octan-6-one is a solid substance . It has a molecular weight of 161.15 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Research by Kovtonyuk et al. (2005) demonstrates the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes, which are similar in structure to 2,2-Difluoro-5-azaspiro[2.5]octan-6-one, from polyfluorinated cyclohexa-2,5-dienones. These compounds show potential in forming fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, indicating their utility in the synthesis of complex fluorinated organic compounds (Kovtonyuk et al., 2005).

Polyfluoroarylation of Arenes

Kovtonyuk and Kobrina (2011) explored the acid-catalyzed polyfluoroarylation of arenes with polyfluorinated mono- and tris(phenoxy)-1-oxaspiro[2.5]octa-4,7-dienes. This study indicates the potential of using similar spirocyclic compounds in the development of polyfluorinated phenoxybiaryls, which could have applications in various chemical synthesis processes (Kovtonyuk & Kobrina, 2011).

Diversity-Oriented Synthesis of Azaspirocycles

Wipf et al. (2004) conducted a study on the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.5]octanes. This research highlights the use of these compounds in generating functionalized pyrrolidines, piperidines, and azepines, which are important for chemistry-driven drug discovery. This indicates a wide range of applications in medicinal chemistry (Wipf et al., 2004).

Inhibition of Metal Corrosion

Research conducted by Chafiq et al. (2020) on spirocyclopropane derivatives, which are structurally related to 2,2-Difluoro-5-azaspiro[2.5]octan-6-one, demonstrates their effectiveness as inhibitors for mild steel corrosion in acidic solutions. This study implies the potential use of similar spirocyclic compounds in corrosion inhibition, contributing to materials science and engineering (Chafiq et al., 2020).

Synthesis of Novel Spirocyclic Compounds

Guerot et al. (2011) synthesized novel angular spirocyclic azetidines, including azaspiro[3.3]heptanes. This research suggests the potential of using 2,2-Difluoro-5-azaspiro[2.5]octan-6-one derivatives in synthesizing unique spirocyclic compounds for drug discovery and development (Guerot et al., 2011).

Safety and Hazards

The safety information for 2,2-Difluoro-5-azaspiro[2.5]octan-6-one indicates that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing its vapors or mists, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(7)2-1-5(11)10-4-6/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLNZGCOPKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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